

Application Notes & Protocols for N-Nitroso Tofenacin-d5 as an Internal Standard

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Compound of Interest		
Compound Name:	N-Nitroso Tofenacin-d5	
Cat. No.:	B15554825	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of N-nitrosamine impurities in pharmaceutical products are critical due to their potential carcinogenic properties. Regulatory bodies like the FDA and EMA have established stringent limits for these impurities, necessitating highly sensitive and accurate analytical methods.[1][2] N-Nitroso Tofenacin-d5 is a stable isotope-labeled internal standard designed for the precise quantification of the corresponding N-nitroso Tofenacin impurity in active pharmaceutical ingredients (APIs) and finished drug products using isotope dilution mass spectrometry.[1]

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based methods. [3][4] They co-elute with the target analyte and exhibit nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample preparation and instrument response.[4][5] The deuterium-labeled **N-Nitroso Tofenacin-d5** offers a mass shift that allows for its clear differentiation from the unlabeled analyte by the mass spectrometer, ensuring accurate and precise quantification.

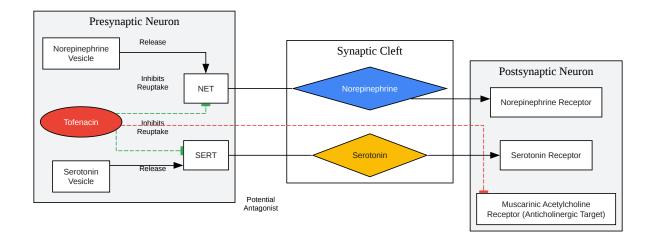
Tofenacin itself is an antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor and may also have anticholinergic properties.[6][7] The potential for nitrosamine impurity formation exists when secondary or tertiary amines, such as Tofenacin, react with



nitrosating agents.[8] This application note provides a detailed protocol for the use of **N-Nitroso Tofenacin-d5** as an internal standard for the quantification of N-Nitroso Tofenacin in pharmaceutical samples.

Signaling Pathway of Tofenacin

Tofenacin's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft, which is a common therapeutic strategy for depression. Additionally, its structural similarity to orphenadrine suggests potential anticholinergic activity, which involves the blockade of muscarinic acetylcholine receptors.[6]



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Caption: Tofenacin's dual mechanism of action.

Experimental Protocols Materials and Reagents

N-Nitroso Tofenacin-d5 Internal Standard (IS)



- N-Nitroso Tofenacin Analyte Reference Standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Blank pharmaceutical matrix (placebo or API)

Standard Solution Preparation

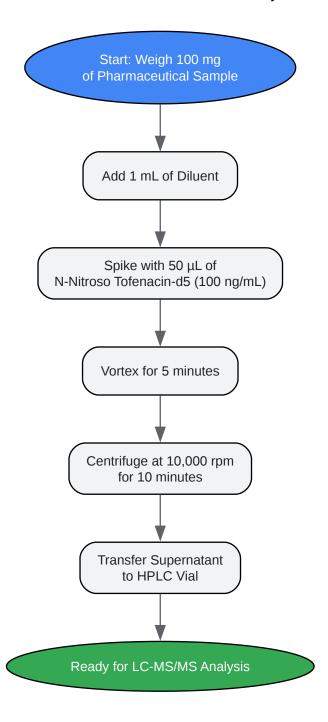
- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve N-Nitroso Tofenacin and N-Nitroso Tofenacin-d5 in methanol to obtain individual stock solutions of 1 mg/mL.
- · Working Standard Solutions:
 - Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
- Internal Standard Spiking Solution (100 ng/mL):
 - Dilute the N-Nitroso Tofenacin-d5 primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation

- Accurately weigh 100 mg of the pharmaceutical sample (API or powdered tablets) into a centrifuge tube.
- Add 1 mL of diluent (e.g., 50:50 acetonitrile/water).
- Add 50 μL of the 100 ng/mL **N-Nitroso Tofenacin-d5** internal standard spiking solution.
- Vortex for 5 minutes to ensure complete dissolution.



- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.



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Caption: Workflow for pharmaceutical sample preparation.

LC-MS/MS Method



The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Parameter	Condition
LC System	UPLC/UHPLC System
Column	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temp.	40°C
Gradient	10% B to 90% B over 5 min, hold for 2 min, reequilibrate
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for quantification. The exact mass transitions should be determined by infusing the individual standard solutions. The following are hypothetical transitions based on the structure of Tofenacin.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Nitroso Tofenacin	[M+H]+	Fragment 1	Optimized Value
[M+H]+	Fragment 2 (Qualifier)	Optimized Value	
N-Nitroso Tofenacin- d5 (IS)	[M+H+5]+	Corresponding Fragment 1	Optimized Value

Data Presentation and Performance

The method should be validated in accordance with regulatory guidelines such as those from the EMA or FDA.[9][10] Key validation parameters are summarized below with illustrative data.

Linearity

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

Concentration (ng/mL)	Analyte Peak Area	IS Peak Area	Peak Area Ratio (Analyte/IS)
0.5 (LLOQ)	1,250	25,100	0.050
1.0	2,480	24,900	0.099
5.0	12,600	25,300	0.498
10.0	25,100	25,200	0.996
25.0	62,800	25,000	2.512
50.0 (ULOQ)	124,500	24,800	5.020
Correlation Coefficient (r²)	> 0.995		

Accuracy and Precision



Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=6)	Accuracy (% Bias)	Precision (%RSD)
Low QC	1.5	1.45	-3.3%	4.5%
Medium QC	20.0	20.8	+4.0%	3.2%
High QC	40.0	39.5	-1.3%	2.8%

Matrix Effect

The matrix effect is evaluated to ensure that components in the sample matrix do not interfere with the ionization of the analyte or internal standard.

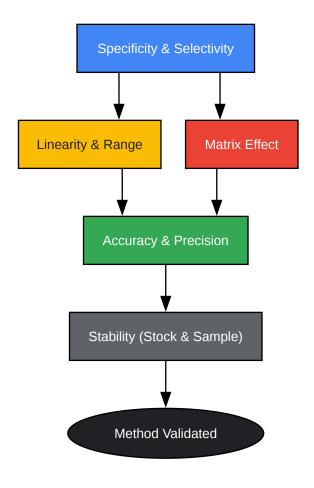
QC Level	Peak Area in Post-Extraction Spiked Matrix	Peak Area in Neat Solution	Matrix Factor	IS Normalized Matrix Factor
Low QC	1,200	1,230	0.976	0.99
High QC	122,000	124,000	0.984	1.01

A matrix factor close to 1 indicates a negligible matrix effect. The use of the stable isotopelabeled internal standard effectively compensates for any minor ion suppression or enhancement.

Logical Relationship for Method Validation

The successful validation of the analytical method relies on a logical progression of experiments, each building upon the results of the previous one.





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Caption: Logical flow of analytical method validation.

Conclusion

N-Nitroso Tofenacin-d5 serves as an ideal internal standard for the accurate and precise quantification of N-Nitroso Tofenacin in pharmaceutical matrices by LC-MS/MS. Its use in an isotope dilution method allows for the mitigation of variability arising from sample preparation and matrix effects, ensuring reliable data that meets stringent regulatory requirements. The protocols and performance data presented herein provide a robust framework for the development and validation of analytical methods for this critical nitrosamine impurity.

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